2-Amino-6-benzamidohexanoic acid

Vue d'ensemble

Description

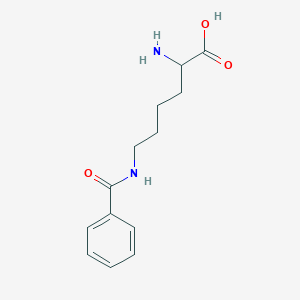

2-Amino-6-benzamidohexanoic acid is an organic compound with the molecular formula C13H18N2O3 It is a derivative of lysine, an essential amino acid, and features both amino and benzamido functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-benzamidohexanoic acid can be achieved through several methods. One common approach involves the amidation of 6-aminohexanoic acid with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 6-aminohexanoic acid and benzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 6-aminohexanoic acid is dissolved in a suitable solvent, such as dichloromethane or ethanol. Benzoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.

Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6-benzamidohexanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl compounds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

2-Amino-6-benzamidohexanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Amino-6-benzamidohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-6-methoxybenzothiazole

- 2-Amino-6-ethoxybenzothiazole

- 2-Amino-6-cyanobenzothiazole

Uniqueness

2-Amino-6-benzamidohexanoic acid is unique due to its specific combination of amino and benzamido functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specific research and industrial applications.

Activité Biologique

2-Amino-6-benzamidohexanoic acid (ABHA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and medicinal chemistry. This article explores the biological properties, mechanisms of action, and therapeutic potentials of ABHA based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its structure, which includes an amino group, a benzamide moiety, and a hexanoic acid chain. Its molecular formula is and it has a molecular weight of approximately 250.29 g/mol . The presence of both hydrophilic and hydrophobic components in its structure suggests that it may interact with various biological targets.

The biological activity of ABHA is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : ABHA has been shown to act as an antagonist for the formyl peptide receptor 1 (FPR1), which plays a crucial role in mediating inflammatory responses. This antagonism can potentially mitigate conditions associated with excessive inflammation, such as allergic reactions and autoimmune diseases .

- Antimicrobial Activity : Research indicates that ABHA exhibits antimicrobial properties, particularly against Gram-negative bacteria. This suggests its potential application in treating infections caused by resistant bacterial strains .

- Peptide Synthesis : ABHA serves as an important building block in peptide synthesis, which is pivotal for developing various therapeutic peptides. Its ability to influence peptide conformation enhances the efficacy of synthesized compounds.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : By inhibiting FPR1, ABHA may reduce the recruitment of inflammatory cells to sites of injury or infection, thereby alleviating symptoms associated with inflammatory diseases .

- Immunomodulatory Effects : Studies have shown that compounds similar to ABHA can enhance the activity of immune cells such as peripheral blood mononuclear cells (PBMCs), promoting a Th1-biased immune response that is beneficial against intracellular pathogens and tumors .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of ABHA:

- Study on FPR1 Antagonism : A study demonstrated that β-hairpin peptidomimetics, including derivatives of ABHA, effectively inhibited FPR1 signaling pathways. This inhibition was linked to reduced inflammation in models of acute lung injury and other inflammatory conditions .

- Antimicrobial Efficacy : In vitro assays revealed that ABHA exhibited significant antibacterial activity against various Gram-negative bacteria. The mechanism involved disruption of bacterial membrane integrity, leading to cell lysis .

- Peptide Therapeutics : Research indicated that incorporating ABHA into peptide structures improved their stability and biological activity, making them more effective as therapeutic agents for cancer and infectious diseases.

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other related compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Inflammatory diseases, infections |

| β-hairpin peptidomimetics | FPR1 antagonism | Cancer therapy, autoimmune disorders |

| Other peptidomimetics | Varies (depends on structure) | Diverse therapeutic applications |

Propriétés

IUPAC Name |

2-amino-6-benzamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLJWKGAKBGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318715 | |

| Record name | 2-Amino-6-benzamidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5107-18-6 | |

| Record name | 5107-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-benzamidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.